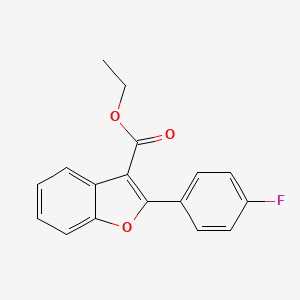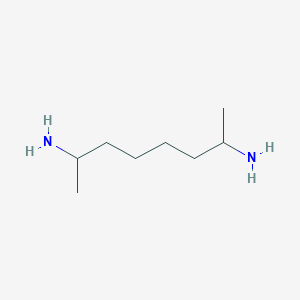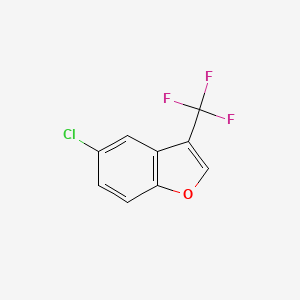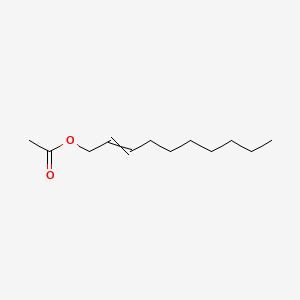
2-Decenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to pale yellow liquid with a fragrant, fruity aroma . This compound is commonly used in the flavor and fragrance industry due to its pleasant scent.
Métodos De Preparación
2-Decenyl acetate can be synthesized through an alkyd esterification reaction. A common preparation method involves the esterification of decenol and acetic acid in the presence of an acid catalyst . The reaction conditions typically include heating the mixture to facilitate the esterification process. Industrial production methods may vary, but the fundamental principles of esterification remain consistent.
Análisis De Reacciones Químicas
2-Decenyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Decenyl acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mecanismo De Acción
The mechanism of action of 2-Decenyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. For example, its antimicrobial activity may result from its ability to disrupt microbial cell membranes, leading to cell death. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-Decenyl acetate can be compared with other similar compounds, such as:
2-Decen-1-ol: This compound is an alcohol with a similar carbon chain length but lacks the acetate functional group.
2-Decenoic acid: This compound is a carboxylic acid with a similar carbon chain length but has a carboxyl group instead of an acetate group.
2-Decenyl butyrate: This compound is an ester similar to this compound but with a butyrate group instead of an acetate group.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
19487-61-7 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
dec-2-enyl acetate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h9-10H,3-8,11H2,1-2H3 |
Clave InChI |
LUMRROIRFJRWNX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=CCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


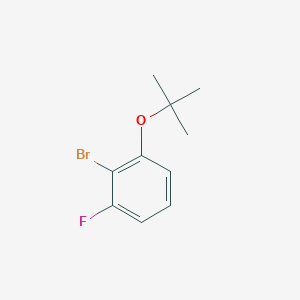

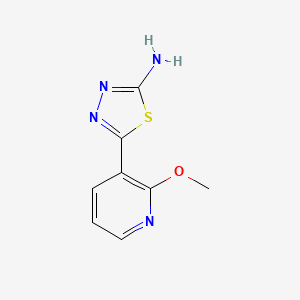

![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)
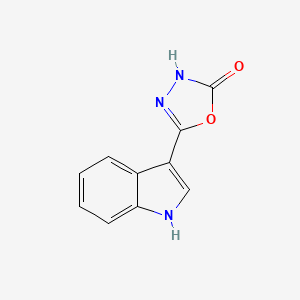

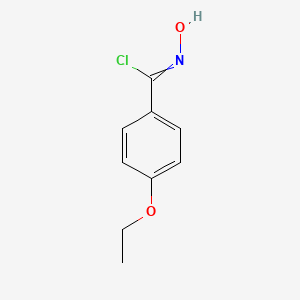
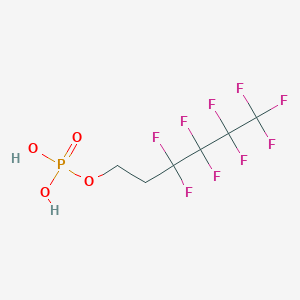
![1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine](/img/structure/B13700388.png)

